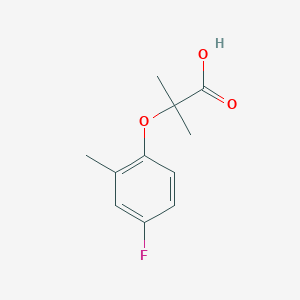

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

描述

属性

IUPAC Name |

2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAWBZSFAQSLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Process Highlights:

- The phenoxy intermediate is prepared by reacting 4-fluoro-2-methylphenol with appropriate alkylating agents.

- Esterification is performed using methyl esters of 2-methylpropanoic acid or its derivatives.

- After ester formation, hydrolysis under acidic or basic conditions yields the target acid.

- Organic solvents such as ethyl acetate are used for extraction and purification.

- Dehydration agents like sodium sulfate are used to remove water from organic layers before concentration.

- This method is suitable for scale-up and industrial production, offering high purity and yield.

Comparative Data Table of Key Preparation Parameters

| Parameter | Palladium-Catalyzed Diazonium Route | Esterification and Hydrolysis Route |

|---|---|---|

| Starting Material | p-Fluoroaniline | 4-Fluoro-2-methylphenol |

| Key Catalyst | Palladium (Pd/C, Pd(II) acetate) | None (acid/base catalysts for esterification) |

| Solvents | Water, Methanol, Ethanol | Ethyl acetate, organic solvents |

| Reaction Temperature | 25-50 °C | 40-80 °C |

| Catalyst Loading | 0.1-1.0 mol % | Not applicable |

| Yield | High (>80%) | High (up to quantitative) |

| Waste Generation | Low (minimal salts) | Moderate (acid/base salts) |

| Industrial Viability | High | High |

- The palladium-catalyzed process is noted for its efficiency and ecological advantages, as it avoids large salt formation typical of older methods using p-fluorobenzaldehyde.

- The diazonium salt intermediate is generated under mild acidic conditions, and the olefination step proceeds smoothly with low catalyst loading.

- Hydrogenation of the olefinic intermediates yields the saturated acid with high purity.

- The esterification method, while classical, remains relevant for producing various derivatives with different substituents on the phenyl ring, allowing structural diversity.

- Both methods have been optimized for industrial scale, with patents emphasizing their utility in pharmaceutical intermediate production.

The preparation of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is effectively achieved through two main synthetic routes: a palladium-catalyzed diazonium salt coupling process and a traditional esterification followed by hydrolysis. The palladium-catalyzed method offers superior environmental and efficiency benefits, making it favorable for large-scale pharmaceutical manufacturing. The esterification route provides versatility for derivative synthesis. Both methods are supported by extensive patent literature and have demonstrated industrial applicability with high yields and purity.

化学反应分析

Types of Reactions

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

Reduction: Formation of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanol.

Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.

科学研究应用

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom and the phenoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The table below highlights key structural differences and similarities between 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid and related compounds:

Key Observations :

- Backbone Influence: The 2-methylpropanoic acid backbone (geminal methyl groups) is shared with fibrates, enhancing metabolic stability compared to propanoic acid derivatives like MCPP .

- Substituent Effects: Fluoro vs. Chloro: Fluorine’s smaller atomic size and stronger C-F bond may improve metabolic stability and lipophilicity compared to chlorine in clofibric acid .

Pharmacological and Physicochemical Properties

Lipid-Lowering Activity

- Clofibric acid reduces triglycerides by ~20–25% and increases HDL cholesterol by ~30% in clinical studies .

- Bezafibrate demonstrates stronger activity, lowering triglycerides by ~43% and LDL cholesterol by ~20–25% .

- Fenofibrate and ciprofibrate (WIN 35,833) exhibit prolonged half-lives due to ester prodrug formulations or cyclopropyl substituents, respectively .

Inference for Target Compound: The 4-fluoro-2-methylphenoxy group may enhance PPAR-α binding affinity compared to clofibric acid, while the methyl group could modulate solubility and tissue distribution.

Environmental Impact

Fibrates like clofibric acid and bezafibrate inhibit microalgal growth at environmental concentrations, raising concerns about aquatic toxicity . Fluorinated analogs like the target compound may exhibit distinct degradation pathways due to C-F bond stability .

生物活性

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, also known as a phenoxyacetic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a fluorinated aromatic ring and a branched propanoic acid structure, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the fluorine atom and the phenoxy group are critical in defining its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It is believed to act as an agonist for certain G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cellular assays, it has shown the ability to inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Study: MCF-7 Cell Line

In a study examining the effects on MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability:

Table 2: Effect on MCF-7 Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and bioavailability. Studies have shown that it is metabolized primarily in the liver, with a half-life ranging from 4 to 6 hours. Further research is needed to fully elucidate its metabolic pathways and excretion routes.

Toxicological Profile

While initial studies highlight promising biological activities, it is essential to evaluate the toxicological aspects. Acute toxicity tests have shown that high doses can lead to adverse effects such as gastrointestinal disturbances and neurotoxicity. Long-term exposure studies are required to assess chronic effects.

常见问题

Basic Research Questions

Q. What are the optimal synthetic methodologies for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution and ester hydrolysis. For example:

- Step 1 : React 4-fluoro-2-methylphenol with methyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy ester intermediate .

- Step 2 : Hydrolyze the ester group using NaOH or LiOH in aqueous THF to yield the carboxylic acid .

- Key Considerations : Reaction temperature (60–80°C) and solvent polarity significantly impact yield. Purification via recrystallization (e.g., ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR : Peaks at δ 1.5–1.7 ppm (geminal methyl groups on propanoic acid), δ 6.8–7.2 ppm (aromatic protons from fluorophenyl group) .

- ¹³C NMR : Carboxylic acid carbon at ~175 ppm, quaternary carbon (C-O) at ~80 ppm .

Q. What are the recommended safety protocols for handling this compound in the lab?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential irritant vapors during synthesis .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., COX-2) may arise from:

- Experimental Variables : Differences in buffer pH (7.4 vs. 6.8) or assay temperature (25°C vs. 37°C) .

- Structural Analogs : Compare activity with derivatives like 2-(3-chlorophenyl)-2-methylpropanoic acid, where chlorine substitution alters binding affinity .

- Resolution : Standardize assay conditions and validate results using orthogonal methods (e.g., SPR for binding kinetics) .

Q. What computational models predict the compound’s reactivity and binding modes?

- DFT Studies : Calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks. The fluorine atom’s electron-withdrawing effect reduces HOMO density on the aromatic ring, directing reactivity to the methylphenoxy group .

- Molecular Docking : Simulate interactions with COX-2; the methylpropanoic acid moiety forms hydrogen bonds with Arg120, while the fluorophenyl group fits into the hydrophobic pocket .

Q. How does enantiomeric purity impact pharmacological activity?

- Chiral Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to isolate (R)- or (S)-enantiomers .

- Activity Comparison : The (S)-enantiomer of structurally similar compounds shows 10x higher COX-2 inhibition due to optimal spatial alignment with the active site .

Q. What strategies stabilize this compound under physiological pH conditions?

- pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Stability peaks at pH 5–7, with hydrolysis accelerating in alkaline conditions (pH >8) .

- Formulation : Use prodrug approaches (e.g., ester prodrugs) to enhance stability in gastric environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。